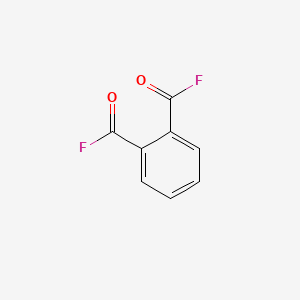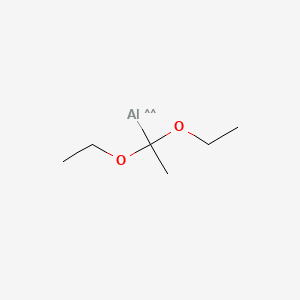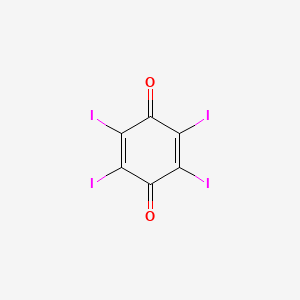
Tetraiodo-p-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraiodo-p-benzoquinone, also known as iodanil, is a halogenated derivative of p-benzoquinone. It is characterized by the presence of four iodine atoms attached to the benzene ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraiodo-p-benzoquinone can be synthesized through the iodination of p-benzoquinone. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tetraiodo-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to tetraiodo-hydroquinone under suitable conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: Tetraiodo-hydroquinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetraiodo-p-benzoquinone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated quinones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its intense coloration
Mecanismo De Acción
The mechanism of action of tetraiodo-p-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor, participating in electron transfer processes. The compound can also form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular thiols and amines .
Comparación Con Compuestos Similares
Tetrabromo-p-benzoquinone: Similar structure but with bromine atoms instead of iodine.
Tetrachloro-p-benzoquinone: Contains chlorine atoms instead of iodine.
Tetrafluoro-p-benzoquinone: Fluorine atoms replace the iodine atoms.
Uniqueness: Tetraiodo-p-benzoquinone is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties.
Propiedades
Número CAS |
576-59-0 |
|---|---|
Fórmula molecular |
C6I4O2 |
Peso molecular |
611.68 g/mol |
Nombre IUPAC |
2,3,5,6-tetraiodocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6I4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
Clave InChI |
YBGORPOETHYSFS-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)C(=C(C1=O)I)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


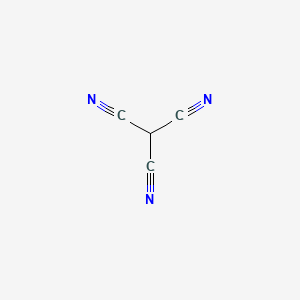
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)


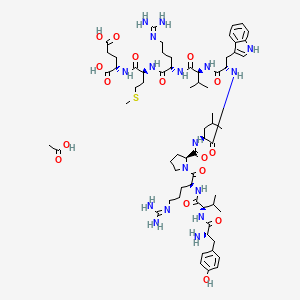


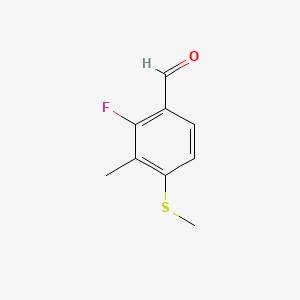

![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
